molecular formula C29H32N4S B11664096 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11664096
M. Wt: 468.7 g/mol
InChI Key: QHRLOIUYIJSRIE-BIZUNTBRSA-N
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Description

4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The key steps may include:

  • Formation of the biphenyl-4-yl ethylidene hydrazine intermediate.
  • Cyclization with a benzothieno[2,3-d]pyrimidine precursor.
  • Introduction of the 2-methylbutan-2-yl group under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups.

    Substitution: Substitution reactions may occur at various positions on the benzothienopyrimidine ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or modified derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Cell Signaling: May play a role in modulating cell signaling pathways.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors on cell surfaces.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class with similar structures.

    Hydrazinyl Derivatives: Compounds with hydrazinyl groups that exhibit similar biological activities.

Uniqueness

The unique combination of functional groups and structural features in 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may confer specific properties that distinguish it from other similar compounds. These properties could include enhanced biological activity, selectivity, or stability.

Properties

Molecular Formula

C29H32N4S

Molecular Weight

468.7 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C29H32N4S/c1-5-29(3,4)23-15-16-25-24(17-23)26-27(30-18-31-28(26)34-25)33-32-19(2)20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,18,23H,5,15-17H2,1-4H3,(H,30,31,33)/b32-19+

InChI Key

QHRLOIUYIJSRIE-BIZUNTBRSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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